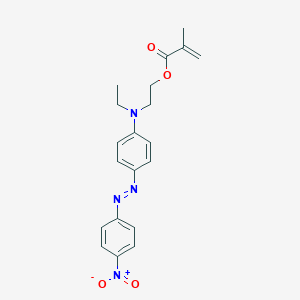

Disperse Red 1 methacrylate

Description

Properties

IUPAC Name |

2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-4-23(13-14-28-20(25)15(2)3)18-9-5-16(6-10-18)21-22-17-7-11-19(12-8-17)24(26)27/h5-12H,2,4,13-14H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYWMAUCJNDHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCOC(=O)C(=C)C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

139096-37-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139096-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10407743, DTXSID501039388 | |

| Record name | Disperse Red 1 methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501039388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103553-48-6, 139096-37-0 | |

| Record name | Disperse Red 1 methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501039388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disperse Red 1 methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Polymerization of Disperse Red 1 Methacrylate Derivatives

Monomer Synthesis Strategies for Disperse Red 1 Methacrylate (B99206)

The synthesis of Disperse Red 1 methacrylate is a two-step process that begins with the formation of the Disperse Red 1 dye, followed by its functionalization with a methacrylate group.

Precursor Synthesis: Diazo Coupling for Disperse Red 1

The foundational chromophore, Disperse Red 1, is synthesized via a diazo coupling reaction. This classic method for forming azo compounds involves the diazotization of a primary aromatic amine, followed by its reaction with a coupling partner.

In the synthesis of Disperse Red 1, the process begins with the diazotization of p-nitroaniline. This is achieved by treating p-nitroaniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. nih.govijirset.com The resulting diazonium salt is a highly reactive electrophile.

This diazonium salt is then coupled with N-ethyl-N-(2-hydroxyethyl)aniline. The hydroxyethyl (B10761427) group on the aniline (B41778) derivative acts as an electron-donating group, activating the aromatic ring for electrophilic substitution. The coupling reaction proceeds to yield the azo dye, 4-(ethyl(2-hydroxyethyl)amino)-4'-nitroazobenzene, commonly known as Disperse Red 1.

Reaction Scheme for Disperse Red 1 Synthesis:

Diazotization of p-nitroaniline: p-nitroaniline + NaNO₂ + 2HCl → p-nitrobenzenediazonium chloride + NaCl + 2H₂O

Azo coupling: p-nitrobenzenediazonium chloride + N-ethyl-N-(2-hydroxyethyl)aniline → Disperse Red 1 + HCl

Methacrylation of Disperse Red 1 via Esterification Reactions

To render the Disperse Red 1 dye polymerizable, a methacrylate group is introduced through an esterification reaction. This is commonly achieved by reacting the hydroxyl group of Disperse Red 1 with methacryloyl chloride in the presence of a base, such as triethylamine (B128534). pitt.edu The reaction is typically carried out in a dry solvent like tetrahydrofuran (B95107) (THF) at a reduced temperature (e.g., 0 °C) and then allowed to proceed at room temperature. pitt.edu The triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid byproduct of the reaction.

The successful synthesis of this compound can be confirmed using techniques such as thin-layer chromatography, nuclear magnetic resonance (NMR), and UV-visible spectroscopy. NMR spectra will show the appearance of signals corresponding to the vinyl protons of the methacrylate group. pitt.edu

Homopolymerization of this compound

The synthesized this compound monomer can undergo homopolymerization to produce a polymer with photoresponsive azobenzene (B91143) units in the side chains.

Free Radical Polymerization in Solution

Solution polymerization is a common method for the homopolymerization of this compound. fujifilm.com This technique involves dissolving the monomer and a radical initiator in a suitable solvent. The choice of initiator and solvent is crucial for controlling the polymerization process and the properties of the resulting polymer.

A typical procedure involves dissolving this compound in a solvent such as benzene (B151609) or dimethylformamide (DMF). sigmaaldrich.com A free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is then added to the solution. fujifilm.comsigmaaldrich.com The reaction mixture is purged with an inert gas, such as nitrogen, to remove oxygen, which can inhibit radical polymerization. The polymerization is then carried out by heating the solution to a temperature that induces the thermal decomposition of the initiator, typically in the range of 60-80 °C. mcmaster.ca

The progress of the polymerization can be monitored by techniques such as gravimetry or spectroscopy. Once the desired conversion is achieved, the polymer is typically isolated by precipitation in a non-solvent, such as methanol, and then dried. The resulting poly(this compound) is an amorphous polymer.

Copolymerization Approaches for this compound

Copolymerization of this compound with other monomers is a versatile strategy to tailor the properties of the resulting polymer, such as the concentration of the photoresponsive chromophore, glass transition temperature, and mechanical properties.

Statistical Copolymerization with Methyl Methacrylate

This compound is frequently copolymerized with methyl methacrylate (MMA) to create photoresponsive materials with controlled properties. acs.orgdtic.mil The statistical copolymerization is typically carried out via free-radical polymerization in solution, following a similar procedure to the homopolymerization described above.

The composition and microstructure of the resulting copolymer, poly(this compound-co-methyl methacrylate), are determined by the feed ratio of the two monomers and their respective reactivity ratios. The reactivity ratios, r₁ (for this compound) and r₂ (for methyl methacrylate), describe the relative preference of a growing polymer chain ending in one monomer unit to add the same or the other monomer.

Studies have determined the reactivity ratios for the copolymerization of a similar acrylate-based Disperse Red 1 monomer (DR1A) and methyl methacrylate (MMA), as well as the methacrylate-based Disperse Red 1 monomer (DR1M) and MMA. These values provide insight into the distribution of the monomer units along the polymer chain. For the poly(DR1M-co-MMA) system, the reactivity ratios were estimated, and the sequence distribution was analyzed using ¹³C-NMR spectroscopy. acs.orgdtic.mil This analysis allows for the determination of the fractions of different monomer-centered triads, such as MMM, MMD, and DMD (where M represents methyl methacrylate and D represents the Disperse Red 1-containing monomer). acs.orgdtic.mil

| Copolymer System | r₁ (DR1M) | r₂ (MMA) | r₁ * r₂ | Copolymer Microstructure |

|---|---|---|---|---|

| poly(DR1M-co-MMA) | 2.32 | 0.47 | 1.09 | Tendency towards blockiness |

The product of the reactivity ratios (r₁ * r₂) being close to 1 suggests a tendency towards a more ideal or random copolymerization; however, the individual values indicate that the growing chain ending in a DR1M radical prefers to add another DR1M monomer, while the chain ending in an MMA radical has a preference to add a DR1M monomer over another MMA monomer. This leads to a copolymer with a non-random distribution of monomer units. acs.org The synthesis yield for such copolymers typically ranges from 18% to 25%, with molecular weights in the order of 10³ g/mol .

Block Copolymer Synthesis Incorporating this compound

Block copolymers containing the this compound chromophore are synthesized to combine the photoresponsive properties of the azo dye with the unique characteristics of other polymer blocks. These materials are of significant interest for applications in optoelectronics and photonics.

Functional photoactive organic-inorganic block copolymers have been successfully synthesized by integrating this compound with poly(methylphenylsilane) (PMPS). tandfonline.comtandfonline.com In this process, PMPS acts as a macrophotoinitiator. Under UV irradiation, the Si-Si bonds in the PMPS backbone undergo scission to form silyl (B83357) macroradicals. tandfonline.com These macroradicals then initiate the radical polymerization of the DR1MA vinyl monomer, leading to the formation of PMPS-block-PDR1MA copolymers. tandfonline.com

The resulting block copolymers are characterized by the presence of two distinct glass transition temperatures (Tg), which confirms the microphase-separated block structure. tandfonline.comtandfonline.com Gel permeation chromatography (GPC) analysis of one such synthesized copolymer revealed a weight average molecular weight (Mw) of 2.47 × 10³ and a number average molecular weight (Mn) of 2.27 × 10³. tandfonline.comtandfonline.com

Optical analysis of these copolymers shows distinct absorbance peaks corresponding to the different blocks. The functional organic-inorganic block copolymers exhibit optical absorbance at 276 nm, attributed to the aromatic rings in both blocks, and at 325 nm, due to the σ-electron delocalization of the Si-Si chain in the PMPS block. tandfonline.com A prominent absorbance peak at 472 nm is also observed, which arises from the n-π* and π-π* charge transfer electronic transitions of the azobenzene chromophore in the DR1MA unit. tandfonline.com These materials are thermally stable up to 260°C. tandfonline.comtandfonline.com

| Property | Value | Reference |

|---|---|---|

| Weight Average Molecular Weight (Mw) | 2.47 × 10³ | tandfonline.comtandfonline.com |

| Number Average Molecular Weight (Mn) | 2.27 × 10³ | tandfonline.comtandfonline.com |

| Thermal Stability | Up to 260°C | tandfonline.comtandfonline.com |

| Absorbance Peak (Aromatic Rings) | 276 nm | tandfonline.com |

| Absorbance Peak (Si-Si Chain) | 325 nm | tandfonline.com |

| Absorbance Peak (Azobenzene Chromophore) | 472 nm | tandfonline.com |

Multifunctional copolymers have been created by incorporating both a chiral monomer, (R)-N-(1-phenylethyl)methacrylamide (R-NPEMAM), and the photoresponsive this compound into a polysilane backbone. researchgate.net The synthesis of these terpolymers also utilizes a UV-initiated technique, where poly(methylphenylsilane) acts as the macrophotoinitiator for the polymerization of the R-NPEMAM and DR1MA monomers. researchgate.net

The successful formation of block copolymers was confirmed by the observation of two distinct glass transition temperatures in Differential Scanning Calorimetry (DSC) analysis. researchgate.net The molecular weights of these complex copolymers were found to be on the order of 10³. researchgate.net

The incorporation of the chiral monomer imparts unique chiroptical properties to the material. The chirality of the synthesized polymer was confirmed by circular dichroism, with a signal observed at 261 nm. researchgate.net Furthermore, induced chirality was observed at 330 nm and 470 nm, corresponding to the Si-Si chain of the PMPS block and the azobenzene chromophore of the DR1MA unit, respectively. researchgate.net This indicates that the chiral environment influences the electronic structure of the other blocks. The electronic absorbance spectra of these multifunctional polymers show characteristic peaks at 272 nm (π-π* transition of aromatic rings), 330 nm (σ-σ* transition of the Si-Si chain), and 475 nm (n-π* and π-π* transition of the azobenzene chromophore). researchgate.net

| Property | Wavelength (nm) | Attribution | Reference |

|---|---|---|---|

| Electronic Absorbance | 272 | π-π* transition of aromatic ring | researchgate.net |

| Electronic Absorbance | 330 | σ-σ* transition of Si-Si chain | researchgate.net |

| Electronic Absorbance | 475 | n-π* with π-π* transition of azobenzene chromophore | researchgate.net |

| Circular Dichroism | 261 | Inherent chirality | researchgate.net |

| Induced Circular Dichroism | 330 | Association with Si-Si chain | researchgate.net |

| Induced Circular Dichroism | 470 | Association with azobenzene chromophore | researchgate.net |

Grafting and Functionalization Techniques for Disperse Red 1 Chromophores onto Polymer Backbones

Beyond block copolymerization, grafting techniques offer a versatile method for attaching Disperse Red 1 chromophores as side chains onto a pre-existing polymer backbone. This approach allows for the modification of various polymers to impart photoresponsive properties. General strategies for synthesizing graft copolymers include "grafting to," "grafting from," and "grafting through" methods. nih.gov

"Grafting to" : This method involves attaching pre-synthesized polymer chains (in this case, poly(DR1MA)) with reactive end-groups onto a polymer backbone that has complementary reactive sites. nih.gov

"Grafting from" : This technique initiates the polymerization of the DR1MA monomer directly from active sites that have been created along the main polymer backbone. nih.gov

"Grafting through" : This approach involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group, like DR1MA) with other monomers to form a graft copolymer. nih.gov

A common method of functionalizing a polymer backbone is through the random copolymerization of a DR1-containing monomer with a standard monomer. For example, copolymers of this compound (DR1M) and methyl methacrylate (MMA) have been synthesized. dtic.mil Analysis of the microstructure of these poly(DR1M-co-MMA) copolymers provides insight into the sequence distribution of the monomer units along the polymer chain. dtic.mil This method effectively incorporates the DR1 chromophore into the polymer structure, creating a functionalized material with photoresponsive capabilities.

Advanced Synthesis Methodologies

Advanced synthesis methodologies are being explored to enhance control over polymer architecture, improve reaction efficiency, and enable the production of novel Disperse Red 1 derivatives.

UV-initiated polymerization is a prominent technique for synthesizing DR1MA-containing polymers due to its speed, energy efficiency, and operation at ambient temperatures. tandfonline.comtandfonline.comnih.gov This method relies on a photoinitiator that dissociates into radicals upon absorbing UV radiation, which then initiate the polymerization of monomers. nih.gov

In the synthesis of block copolymers with polysilanes, the PMPS polymer itself serves as a macrophotoinitiator. tandfonline.com Under UV exposure, the polysilane backbone generates silyl macroradicals that are capable of initiating the radical polymerization of DR1MA, leading to the formation of well-defined block copolymers. tandfonline.com This technique has been successfully used to create both simple block copolymers of PMPS and DR1MA, as well as more complex multifunctional systems incorporating chiral monomers. tandfonline.comresearchgate.net The synthesis is typically carried out in a quartz tube to allow for penetration of the UV light. tandfonline.comresearchgate.net

Flow chemistry represents an advanced methodology for the synthesis of organic molecules, including azo dyes. nih.gov This technique involves performing chemical reactions in a continuous stream within a microreactor or tube, rather than in a conventional batch process. Flow chemistry offers significant advantages, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters such as temperature, pressure, residence time, and stoichiometry. nih.gov

The synthesis of azo dyes, which involves diazotization followed by a coupling reaction, has been successfully adapted to continuous flow systems. nih.gov Research has shown that parameters like flow rate, residence time, and temperature can be optimized to achieve high yields and purity. For example, one study on the synthesis of azo dye C.I. Acid Red 1 found optimal conditions to be a residence time of 6.67 seconds at 30°C, resulting in a 97% yield. nih.gov This methodology could be readily applied to the synthesis of Disperse Red 1 or its modified derivatives, offering a safer, more efficient, and scalable alternative to traditional batch synthesis. nih.gov

Advanced Characterization Techniques for Disperse Red 1 Methacrylate Polymers

Spectroscopic Analysis of Disperse Red 1 Methacrylate (B99206) and its Polymers

Spectroscopic techniques are fundamental in verifying the structural integrity and functional characteristics of both the DR1M monomer and the resulting polymers.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the successful polymerization of Disperse Red 1 methacrylate and for the analysis of key functional groups within the polymer structure. The retention of the methacrylate carbonyl (C=O) group and the azo (–N=N–) group after polymerization is a critical indicator of structural integrity. The disappearance or reduction of peaks associated with the vinyl group of the methacrylate monomer provides evidence of polymerization.

Key vibrational bands in the FTIR spectrum are used to identify specific functional groups. For instance, the characteristic stretching vibration of the methacrylate C=O is typically observed around 1720 cm⁻¹. The azo group (–N=N–) stretching can be found in the 1350–1450 cm⁻¹ region. Other notable peaks include those related to the C-O-C stretching of the ester group and various vibrations from the aromatic rings and alkyl chains. In studies involving copolymers, such as with styrene, FTIR can be used to determine the copolymer composition by creating a calibration curve based on mixtures of the monomers at known compositions.

Table 1: Characteristic FTIR Peaks for this compound and its Polymers

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~1720 | C=O stretch (methacrylate) | Confirms the presence of the ester carbonyl group in the polymer backbone. |

| 1350–1450 | –N=N– stretch (azo group) | Confirms the integrity of the azobenzene (B91143) chromophore post-polymerization. |

| 1636 | C=C stretch (vinyl) | Disappearance or reduction indicates successful polymerization of the methacrylate monomer. nih.gov |

| 1320 | C-O stretch | Can be used as a reliable peak to monitor the polymerization reaction, often showing less variability than the C=C peak. nih.gov |

| 1160 | C-O-C stretch | Associated with the ester linkage in the polymer. plos.org |

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is essential for characterizing the electronic transitions of the azobenzene chromophore in DR1M polymers and for monitoring the polymerization process. The characteristic absorption band of the DR1 chromophore is due to the π → π* electronic transition of the amino-4-nitroazobenzene system. scielo.br

The maximum absorption wavelength (λmax) for poly(this compound) is typically observed around 467 nm. sigmaaldrich.com However, the exact position of this peak can be influenced by the solvent and the aggregation state of the chromophores. For example, in a guest-host system with polystyrene, unaggregated DR1 molecules show a λmax at 480 nm, which can be blue-shifted to 430 nm upon aggregation. mcgill.ca This sensitivity to the local environment makes UV-Vis spectroscopy a valuable tool for studying chromophore-chromophore and chromophore-polymer interactions. The technique can also be used to monitor the conversion of monomer to polymer, as changes in the electronic environment of the chromophore upon polymerization can lead to shifts in the absorption spectrum.

Table 2: UV-Vis Absorption Maxima (λmax) for this compound Systems

| Material | λmax (nm) | Solvent/State |

| Poly(this compound) | 467 | Not specified |

| Poly(this compound) | 463 | Thin Film |

| Poly[(methyl methacrylate)-co-(this compound)] | 490 | Not specified |

| This compound (monomer) | 493 | Not specified |

| Disperse Red 1 acrylate (B77674) (monomer) | 200-800 (range studied) | Methanol |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed microstructural analysis of this compound polymers. Both ¹H and ¹³C NMR provide critical information regarding the polymer's structure, monomer conversion, sequence distribution in copolymers, and stereochemistry (tacticity).

¹H NMR is effectively used to confirm the efficiency of polymerization by monitoring the disappearance of the vinyl proton signals, which typically appear in the δ 5.6–6.2 ppm range in the monomer spectrum. In copolymers with monomers like methyl methacrylate (MMA), ¹³C NMR is a primary tool for investigating the sequence distribution of the comonomers along the polymer chain. This is often analyzed by examining monomer-centered triad (B1167595) fractions (e.g., MMM, MMD, DMD, where M is MMA and D is the DR1-containing monomer). dtic.mil For instance, in copolymers of DR1 acrylate and MMA, the fractions of MMA-centered and DR1-centered triads can be derived from the α-methyl and carbonyl carbon signals. dtic.mildtic.mil

However, characterizing the microstructure of poly(DR1M-co-MMA) has presented challenges. One study noted that for this specific copolymer series, no spectral information on the sequence distribution could be obtained from the available NMR data. dtic.mildtic.mil Polymer tacticity, which describes the stereochemical arrangement of the side chains, can also be analyzed using ¹³C NMR by examining the signals from the main chain quaternary carbon and the carbonyl carbon. dtic.milmeasurlabs.com

Table 3: Key NMR Signals for the Analysis of this compound Polymers

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment | Significance |

| ¹H | 5.6–6.2 | Vinyl protons of DR1M monomer | Disappearance confirms polymerization. |

| ¹³C | 15-22 | α-methyl carbon of MMA in copolymers | Used to determine triad sequence distributions in DR1A-co-MMA. acs.org |

| ¹³C | ~174 | Carbonyl carbon of DR1A in copolymers | Used to determine triad sequence distributions in DR1A-co-MMA. acs.org |

| ¹³C | 176-179 | Carbonyl carbon of PMMA | Used for tacticity and sequence analysis in copolymers. acs.org |

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for analyzing the azobenzene chromophore and the polymer backbone. Due to its different selection rules, Raman spectroscopy can reveal information about non-polar bonds and symmetric vibrations that may be weak or absent in FTIR spectra. This technique is valuable for studying molecular orientation and conformation in DR1M polymer films.

In studies of poly[(methyl methacrylate)-co-(this compound)], specific Raman bands originating from the azo chromophore serve as excellent spectral probes. researchgate.net These bands can be used to quantify material properties and changes, such as local temperature or phase transitions. researchgate.net For example, the symmetric NO₂ stretching band is often the most intensive and suitable for analysis. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive variation of the technique that can be used for trace detection and to study molecular interactions at surfaces.

Table 4: Characteristic Raman Bands for Poly[(methyl methacrylate)-co-(this compound)]

| Wavenumber (cm⁻¹) | Assignment |

| 1147 | Phenyl–NN stretch |

| 1195 | CH in-plane bend |

| 1340 | s-NO₂ stretch |

| 1400 | NN stretch |

| 1440 | NO stretch |

| 1590 | CC stretch |

Source: researchgate.net

Thermal and Thermomechanical Characterization

Understanding the thermal properties of DR1M polymers is crucial for defining their processing conditions and operational limits in various applications.

Differential Scanning Calorimetry (DSC) is the primary technique used to determine the thermal transitions of DR1M polymers, most notably the glass transition temperature (Tg). The Tg is a critical parameter as it marks the transition from a rigid, glassy state to a more rubbery state, which significantly impacts the mobility of the polymer chains and the attached azobenzene side chains. This mobility is essential for processes like the photo-induced orientation of chromophores.

Poly(this compound) is known to be an amorphous polymer, meaning it lacks long-range crystalline order and thus exhibits a Tg rather than a sharp melting point. The reported Tg for PDR1M varies in the literature, with values cited around 82 °C (onset) and 105 °C (midpoint). sigmaaldrich.com The presence of the rigid azo side chains generally results in a higher Tg compared to poly(methyl methacrylate) (PMMA). In some cases, a melting temperature (Tm) has also been reported, potentially indicating some degree of local order or specific processing conditions. For copolymers, the Tg can be influenced by the comonomer content and distribution. For instance, the Tg of polyimide-based systems containing an azo-dye guest was found to range between 213-244 °C. researchgate.net

Table 5: Thermal Properties of this compound Polymers Determined by DSC

| Material | Transition | Temperature (°C) | Note |

| Poly(this compound) | Tg | 82 | Onset |

| Poly(this compound) | Tg | 105 | Midpoint |

| Poly(this compound) | Tg | 113 | Not specified |

| Poly[(methyl methacrylate)-co-(this compound)] | Tm | 108 | Onset |

| Polyimide/Azo-dye System | Tg | 213-244 | Range |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment of this compound Polymers

Detailed Research Findings: TGA curves for polymethacrylates typically show a complex degradation pattern. The initial, low-temperature weight loss (below 200°C) is often attributable to the loss of moisture or residual solvent. The main degradation of the polymer backbone occurs at higher temperatures. For pure poly(methyl methacrylate) (PMMA), this process can consist of three overlapping stages, starting from approximately 250°C and extending to over 400°C marquette.edu. For PDR1M, the degradation would involve both the scission of the methacrylate backbone and the decomposition of the side-chain azo chromophore.

Below is a representative data table summarizing the typical thermal degradation stages for a this compound polymer as determined by TGA.

Table 1: Representative TGA Data for Thermal Decomposition of Poly(this compound)

| Degradation Stage | Temperature Range (°C) | Weight Loss (%) | Associated Process |

|---|---|---|---|

| Stage 1 | 250 - 320 | ~15-25 | Initial chain scission and decomposition of thermally weaker bonds. |

| Stage 2 | 320 - 450 | ~70-85 | Main chain depolymerization and decomposition of the azo chromophore. |

Morphological and Nanomechanical Characterization

The performance of this compound polymers in applications such as optical data storage and photonics is intrinsically linked to the morphology and mechanical properties of the thin films. Advanced microscopy and nanomechanical testing techniques are employed to probe these characteristics at the micro- and nanoscale.

Atomic Force Microscopy (AFM) for Surface Topography and Relief Grating Analysis in this compound Films

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface. In the context of this compound films, AFM is indispensable for analyzing surface roughness and, most importantly, for characterizing photo-induced surface relief gratings (SRGs). SRGs are periodic microstructures formed on the surface of azobenzene-containing polymer films upon exposure to an interference pattern of laser light.

Operating in tapping mode to minimize sample damage, an AFM cantilever with a sharp tip scans the polymer surface. The resulting data is used to generate detailed height maps. These maps allow for the precise measurement of SRG parameters, such as periodicity (the distance between adjacent peaks) and depth (the peak-to-valley height). Studies have demonstrated that for PDR1M films, SRGs with a periodicity of approximately one micron and depths ranging from 35 to 100 nm can be fabricated polyanalytik.com. The spatial distribution of the polymer within the grating structure is often best described by a Gaussian function rather than a simple sinusoidal profile.

Detailed Research Findings: AFM analysis provides direct evidence of the mass transport of the polymer from bright to dark regions of the light interference pattern. The technique has been used to study how the grating's features evolve as a function of the azo-dye concentration, exposure time, and light intensity polyanalytik.com. The resulting surface anisotropy and bearing properties are critical for applications like liquid crystal alignment layers.

The table below summarizes typical parameters of surface relief gratings inscribed on this compound films, as characterized by AFM.

Table 2: Typical AFM-Characterized Parameters for Surface Relief Gratings on PDR1M Films

| Parameter | Typical Value | Description |

|---|---|---|

| Grating Periodicity | ~1 µm | The spatial frequency of the inscribed grating, determined by the laser interference pattern. |

| Grating Depth | 35 - 100 nm | The amplitude of the surface modulation, dependent on material properties and exposure conditions. |

| Surface Profile Shape | Gaussian | The cross-sectional profile of the grating grooves. |

Scanning Electron Microscopy (SEM) for Structural Imaging of this compound Architectures

For this compound polymers, SEM can be used to characterize various structures beyond simple thin films. For example, if the polymer is processed into fibers via electrospinning, SEM would be the ideal tool to visualize fiber diameter, alignment, and porosity of the resulting mat. Similarly, in block copolymer systems containing a PDR1M block, SEM can reveal the microphase-separated domain morphology. The technique operates by detecting secondary or backscattered electrons generated by the interaction of the primary electron beam with the sample. As polymers are typically non-conductive, a thin conductive coating (e.g., gold or carbon) is usually applied prior to imaging to prevent charge accumulation.

Detailed Research Findings: While specific SEM studies focused solely on PDR1M homopolymer architectures are not extensively documented in the provided literature, the technique is widely applied to methacrylate-based systems. For instance, SEM has been used to characterize the spherical morphology of poly(methyl methacrylate) microspheres and to study the microstructure of various block copolymers and polymer blends . These applications demonstrate the utility of SEM for providing qualitative and quantitative information on the size, shape, and arrangement of polymer microstructures, which would be directly applicable to the study of novel PDR1M-based materials.

Nanoindentation Studies on Poly(this compound) Thin Films

Nanoindentation is a premier technique for probing the mechanical properties of thin films at the nanoscale. The method involves pressing a hard indenter tip (commonly a three-sided pyramidal Berkovich tip) into the sample surface while continuously measuring the applied load and penetration depth. The resulting load-displacement curve provides a wealth of information about the material's mechanical response, including its hardness and elastic modulus.

A key finding from nanoindentation studies on poly(this compound) thin films is the phenomenon of photo-softening polyacs.org. When the azobenzene chromophores in the polymer absorb light, they undergo trans-cis-trans isomerization cycles. This constant molecular motion increases the free volume within the polymer matrix, effectively lowering its local stiffness. Nanoindentation experiments performed before and after or even during light irradiation can quantify this change in mechanical properties. This light-induced mechanical change is a critical aspect of the mechanism behind the formation of surface relief gratings, as the softened material can be more easily moved and reshaped by internal light-induced forces polyacs.org.

Detailed Research Findings: The technique allows for the direct measurement of the mechanical properties in the top few hundred nanometers of the film, avoiding interference from the underlying substrate researchgate.net. The photo-softening effect in PDR1M is observed as a decrease in the measured elastic modulus and hardness upon exposure to light of an appropriate wavelength. This behavior is crucial for understanding the photomechanical response of these smart materials.

The following table illustrates the expected effect of light exposure on the nanomechanical properties of a PDR1M thin film.

Table 3: Effect of Light Irradiation on Nanomechanical Properties of PDR1M Thin Films

| Condition | Elastic Modulus (GPa) | Hardness (GPa) |

|---|---|---|

| Before Irradiation (Dark) | Higher Value | Higher Value |

Molecular Weight and Purity Assessment

The bulk properties of a polymer, including its mechanical strength, glass transition temperature, and solution viscosity, are critically dependent on its molecular weight and molecular weight distribution.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination and Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight characteristics of polymers marquette.edu. The method separates polymer chains based on their hydrodynamic volume in solution. A dissolved polymer sample is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller chains penetrate the pores to varying degrees and elute later marquette.edu.

A concentration detector, typically a differential refractive index (RI) detector, measures the amount of polymer eluting from the column over time. By calibrating the column with a series of well-characterized polymer standards (e.g., polystyrene), a calibration curve of log(Molecular Weight) vs. Elution Time can be generated. This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Z-average molecular weight (Mz) of the unknown polymer sample. The ratio of Mw to Mn gives the Polydispersity Index (PDI), a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates that all polymer chains are of the same length, whereas typical synthetic polymers have a PDI greater than 1.0.

Detailed Research Findings: GPC is essential for quality control in the synthesis of PDR1M and its copolymers. It verifies that the polymerization has proceeded as expected and provides the key parameters that influence the final material's properties. For example, the efficiency of SRG formation can be dependent on the polymer's molecular weight. Copolymers containing Disperse Red 1 have been synthesized with molecular weights on the order of 10³ g/mol .

A typical GPC analysis report for a PDR1M sample would include the data presented in the table below.

High-Performance Liquid Chromatography (HPLC) for Monomer and Polymer Purity

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of both the this compound (DR1M) monomer and the resulting polymers. This method allows for the separation, identification, and quantification of the monomer, residual impurities from synthesis, and the polymer itself, ensuring the material's quality and consistency for optical applications.

A common approach for analyzing DR1M involves reversed-phase (RP) HPLC. sielc.com In this method, a nonpolar stationary phase is used with a polar mobile phase. For instance, DR1M can be effectively separated using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with a small amount of acid like formic acid to improve peak shape. sielc.comsielc.comamericanlaboratory.com The use of formic acid makes the method compatible with mass spectrometry (MS) for further identification of components. sielc.comsielc.com

The primary goal of HPLC analysis in this context is to determine the percentage of unreacted monomer in the final polymer product. The presence of residual monomer can significantly impact the polymer's physical and optical properties. The quantification of these residual monomers is critical for quality control. usm.my The process typically involves dissolving a known amount of the polymer sample in a suitable solvent, such as acetone, followed by precipitation of the polymer by adding a non-solvent like methanol. usm.my The supernatant, containing the dissolved monomer, is then filtered and injected into the HPLC system. usm.my

The concentration of the monomer is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standard solutions of the pure monomer. usm.my HPLC methods can achieve low limits of detection (LOD) and quantification (LOQ), enabling the precise measurement of even trace amounts of residual monomer. americanlaboratory.com For instance, in the analysis of similar methacrylate monomers, LODs in the parts-per-billion (ppb) range have been reported with HPLC-MS. americanlaboratory.com

Beyond monomer quantification, HPLC, particularly when coupled with detectors like a refractive index detector (RID) or an evaporative light scattering detector (ELSD), can provide information about the polymer itself. uva.nlnih.gov While less common for high molecular weight polymers due to challenges in elution and detection, size exclusion chromatography (SEC), a type of HPLC, is the standard method for determining the molecular weight distribution of polymers.

Optical and Electro-Optical Property Characterization

The utility of this compound polymers in photonic and optoelectronic devices is fundamentally dependent on their optical and electro-optical properties. A suite of advanced characterization techniques is employed to quantify these properties, providing essential data for device design and performance prediction.

Refractive Index Measurements of this compound-Based Materials

The refractive index (n) is a fundamental optical property that governs how light propagates through a material. For DR1M-based materials, the refractive index is a critical parameter for the design of waveguides and other optical components. The incorporation of the DR1 chromophore into a polymer matrix, such as poly(methyl methacrylate) (PMMA), typically leads to an increase in the refractive index of the host material. researchgate.net This is attributed to the higher refractive index of the DR1 dye itself. researchgate.net

Several techniques are employed to measure the refractive index of thin polymer films. Prism coupling is a common method where a high-refractive-index prism is brought into contact with the polymer film. researchgate.netepa.gov By measuring the angles at which light couples into the film as guided modes, the refractive index and thickness of the film can be determined. epa.gov Spectroscopic ellipsometry is another powerful non-destructive technique that measures the change in polarization of light upon reflection from the sample surface. researchgate.netlighttrans.com By fitting the experimental data to an optical model, the refractive index and film thickness can be accurately determined over a range of wavelengths. lighttrans.com

The refractive index of DR1M-based materials is dependent on several factors, including the concentration of the DR1M monomer, the wavelength of light, and the poling process used to align the chromophores. The poling process, which induces a non-centrosymmetric alignment of the DR1 molecules, can lead to birefringence, where the refractive index is different for light polarized parallel and perpendicular to the poling direction.

| Material System | Measurement Technique | Wavelength (nm) | Refractive Index (n) |

| DR1-doped di-ureasils | Prism Coupling & Spectroscopic Ellipsometry | 1550 | Increase of ~1.0 x 10⁻² compared to undoped host researchgate.net |

| Methacrylate polymers | Refractometry | Not Specified | Molar refraction values consistent with calculated values nih.gov |

Optical Propagation Loss Analysis in this compound Systems

Optical propagation loss is a critical parameter for waveguide applications, as it quantifies the attenuation of light as it travels through the material. Low propagation loss is essential for the fabrication of efficient optical interconnects and other guided-wave devices. Losses in polymer waveguides can arise from several sources, including material absorption, scattering from imperfections or impurities, and fabrication-related defects. washington.edu

Several techniques are used to measure propagation loss in thin-film waveguides. The prism coupling method, also used for refractive index measurements, can be adapted to determine propagation loss by measuring the intensity of out-coupled light as a function of propagation distance. epa.govresearchgate.net The cutback method is a direct but destructive technique that involves measuring the transmitted power through waveguides of different lengths. researchgate.net Another common approach is the measurement of scattered light from the waveguide surface, where the decrease in scattered light intensity along the propagation path is correlated with the propagation loss. researchgate.net

| Waveguide Material | Measurement Wavelength (nm) | Propagation Loss (dB/cm) |

| SU-8 in PMMA substrate | 1310 | 0.9 researchgate.net |

| Silicon gratings (for visible light guiding) | 550-650 | Down to 6 light-am.com |

Electro-optic Coefficient Determination (e.g., Maker-Fringes Method, Reflection Techniques)

The linear electro-optic (EO) effect, or Pockels effect, is the change in the refractive index of a material in response to an applied electric field. It is the key property for applications such as high-speed optical modulators and switches. In DR1M-based polymers, a significant EO effect is induced by electric-field poling, which aligns the dipolar DR1 chromophores, breaking the material's centrosymmetry. The magnitude of the EO effect is quantified by the electro-optic coefficient, typically denoted as r₃₃ for the component parallel to the poling field.

Several techniques are used to determine the EO coefficients of poled polymer films. The Maker-Fringes method is a well-established technique that involves measuring the second-harmonic generation (SHG) intensity as a function of the incident angle of a fundamental laser beam. dtic.milresearchgate.net While primarily a technique for measuring second-order nonlinear susceptibility, the EO coefficient can be related to these measurements.

More direct methods for measuring the EO coefficient include ellipsometric and interferometric techniques. In one common reflection technique, a laser beam is passed through the poled polymer film sandwiched between electrodes, and the change in polarization of the transmitted light is measured as a voltage is applied. dtic.mil This change in polarization is directly related to the induced birefringence and thus to the EO coefficients. Another approach involves fabricating the polymer into a Fabry-Pérot etalon. kobv.de The application of an electric field shifts the resonant fringes of the etalon, and from this shift, the change in refractive index and the EO coefficients can be precisely determined. kobv.de A simple method based on synchronous angle measurements using prism coupling has also been described, which allows for the determination of EO coefficients in a waveguiding configuration. utwente.nl

For a copolymer of this compound and methyl methacrylate, an r₃₃ value of 3.6 ± 0.3 pm/V has been reported at a wavelength of 810 nm for a sample poled at 0.5 MV/cm. In a guest-host system of 10% DR1 in PMMA, an r₃₃ value of approximately 5.6 pm/V was obtained. dtic.mil

| Material System | Poling Field | Wavelength (nm) | r₃₃ (pm/V) |

| 16.5 mol. % DR1M:MMA copolymer | 0.5 MV/cm | 810 | 3.6 ± 0.3 |

| 10% DR1 in PMMA | Not specified | Not specified | ~5.6 dtic.mil |

| DR1/PMMA film | Not specified | Not specified | ~10 researchgate.net |

Second Harmonic Generation (SHG) Efficiency Measurements

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material and are "upconverted" to a single photon with twice the frequency (and half the wavelength). radiantis.com This phenomenon is only possible in materials that lack inversion symmetry. radiantis.com For DR1M polymers, the electric-field poling process that aligns the chromophores breaks the centrosymmetry, making them SHG-active. The efficiency of SHG is a direct measure of the second-order nonlinear optical susceptibility (χ⁽²⁾) of the material.

The most common technique for characterizing the SHG efficiency of thin films is the Maker-Fringes experiment. researchgate.net In this measurement, a high-intensity pulsed laser beam is directed onto the poled polymer film, which is mounted on a rotation stage. The intensity of the generated second-harmonic light is measured as a function of the incident angle. The resulting interference pattern, or "fringes," arises from the phase mismatch between the fundamental and second-harmonic beams. arxiv.org By analyzing the shape and amplitude of these fringes and comparing them to a reference material with a known nonlinear coefficient (such as α-quartz), the components of the second-order susceptibility tensor, particularly d₃₃, can be determined. The d₃₃ coefficient is directly related to the χ⁽²⁾ tensor.

SHG measurements are not only used to quantify the nonlinearity of the final poled material but can also be employed to monitor the dynamics of the chromophore orientation in real-time during the poling process. The SHG signal is directly proportional to the degree of polar alignment of the chromophores. For guest-host systems of DR1 in PMMA, it has been shown that a second-order nonlinearity can be induced even without an external poling field by annealing above the glass transition temperature, a phenomenon attributed to the interaction of the chromophore with the substrate.

The SHG efficiency is influenced by factors such as chromophore concentration, poling efficiency, and the wavelength of the fundamental light source. Phase-matched SHG has been achieved in poled films of 2-methyl-4-nitroaniline (B30703) (MNA) in PMMA, with an estimated conversion efficiency of 7.4 x 10⁻³ % in a waveguide configuration. nih.gov

| Material System | Fundamental Wavelength (nm) | d₃₃ (pm/V) |

| 13 wt% DR1 in Polycarbonate | 1053 | ~60 |

| 3 wt% DR1 in Sol-gel Film | 1053 | ~20 |

Fundamental Photonic and Electronic Mechanisms in Disperse Red 1 Methacrylate Systems

Photoisomerization Dynamics of Disperse Red 1 Chromophores within Methacrylate (B99206) Matrices

The photochromic behavior of Disperse Red 1 (DR1) embedded in or covalently attached to methacrylate polymer matrices is fundamentally governed by the reversible photoisomerization of the azobenzene-based DR1 chromophore. This process involves a series of intricate photonic and electronic events that lead to significant changes in the material's optical properties.

The photoisomerization of DR1 involves the conversion between two geometric isomers: the thermodynamically stable, elongated trans form (E isomer) and the less stable, bent cis form (Z isomer). nih.govmdpi.com Upon irradiation with light of an appropriate wavelength, typically in the blue-green region of the spectrum, the DR1 molecule absorbs a photon, leading to an electronic transition from the ground state to an excited state. mdpi.com

The primary photoisomerization pathway is believed to be a rotation around the central nitrogen-nitrogen double bond (N=N). nih.gov Quantum chemical calculations suggest that this rotational pathway is more favorable than an inversion mechanism, as rotation leads to a region where conical intersections between the ground and excited state energy surfaces can occur, facilitating a non-radiative decay back to the ground state in either the trans or cis configuration. nih.gov The S1(nπ) state, formed from the initially excited ππ state in under 0.2 picoseconds, decays rapidly back to the ground state. nih.gov

The reverse process, cis-to-trans isomerization, can be induced by irradiation with a different wavelength of light or, more commonly in DR1 systems, occurs thermally in the dark. mdpi.comaip.org The thermal back-reaction from the metastable cis isomer to the stable trans isomer is a crucial aspect of the isomerization dynamics. aip.org The rate of this thermal relaxation is influenced by the surrounding polymer matrix. nih.gov

| Isomerization Process | Trigger | Key Mechanism | Timescale (Excited State Decay) |

| Trans-to-Cis | Photon Absorption (Visible Light) | Rotation around N=N bond | Sub-picosecond to picoseconds |

| Cis-to-Trans | Thermal Energy / Photon Absorption | Rotation or Inversion | Varies (milliseconds to seconds) |

A significant consequence of the repeated trans-cis-trans isomerization cycles under polarized light is the induction of optical anisotropy, manifesting as dichroism and birefringence. aip.orgnih.gov This phenomenon arises because the probability of a DR1 molecule absorbing a photon is dependent on the orientation of its transition dipole moment relative to the polarization vector of the incident light.

Molecules with their transition dipole moments aligned parallel to the light polarization are preferentially excited and undergo isomerization. aip.org The change in molecular shape from the linear trans form to the bent cis form allows for rotational movement. Over many isomerization cycles, this leads to a statistical depletion of chromophores oriented parallel to the light polarization and an accumulation of chromophores oriented perpendicular to it. This net reorientation of the DR1 molecules results in a macroscopic optical anisotropy. aip.orgnih.gov

Dichroism : The differential absorption of light with different polarizations. In this case, the material absorbs less light polarized parallel to the initial pump beam's polarization.

Birefringence : The difference in refractive index for light of different polarizations.

The formation of this anisotropy is a dynamic process, with an initial rapid phase often attributed to "hole-burning" (the selective isomerization of aligned molecules) followed by a slower growth phase corresponding to the more gradual, light-induced reorientation of the azo molecules. aip.org

The local environment provided by the methacrylate polymer matrix plays a critical role in dictating the kinetics of both isomerization and molecular reorientation. aip.orgnih.gov The concept of "free volume"—the microscopic space available for molecular motion within the polymer—is central to understanding these effects.

Research has shown that the polymer matrix can be considered to have two types of environments: "roomy" and "confined". aip.orgnih.gov

In roomy environments , where there is sufficient local free volume, DR1 molecules can undergo trans ↔ cis isomerization with relative ease, but this does not necessarily lead to a stable reorientation. aip.orgnih.gov

In confined environments , steric hindrance can impede the full isomerization process. However, the repeated attempts at isomerization can induce changes in the local polymer environment, ultimately causing the DR1 molecule to reorient into a position where it is less likely to absorb the incident polarized light. aip.orgnih.gov

Therefore, counterintuitively, light-induced reorientation is more pronounced in these confined spaces where isomerization is partially hindered. aip.orgnih.gov The polymer environment affects the thermal cis-to-trans and the light-induced trans-to-cis isomerizations differently, indicating that the spatial requirements for these two processes are not the same. aip.orgnih.gov For instance, doping poly(methyl methacrylate) (PMMA) with DR1 can lead to an antiplasticization effect, where the dye molecules reduce the mobility of the polymer chains and decrease the free volume, thereby increasing the material's stiffness. mdpi.com

The photoisomerization of DR1 molecules can induce significant mechanical changes in the surrounding glassy polymer matrix, a phenomenon that goes beyond simple reorientation. Molecular dynamics simulations have revealed that the isomerization process can lead to an "isomerization-induced cage-breaking" process. nih.gov

In a glassy polymer below its glass transition temperature (Tg), each DR1 molecule is effectively trapped in a "cage" formed by the surrounding polymer segments. The forceful shape change during trans-to-cis isomerization can physically disrupt this cage, leading to cooperative motion of the neighboring polymer chains. nih.gov This localized fluidization or photofluidity increases the diffusion in the immediate vicinity of the chromophore. nih.govresearchgate.net This cage-breaking and the resulting enhanced diffusion are believed to be the microscopic origins of the massive mass transport observed in the formation of surface relief gratings in azobenzene-containing polymers. nih.gov The repeated isomerization cycles effectively create a transient, localized increase in mobility, allowing for large-scale material movement even well below the polymer's Tg. nih.govresearchgate.net

Nonlinear Optical Responses in Disperse Red 1 Methacrylate Materials

Materials lacking a center of symmetry can exhibit significant second-order nonlinear optical (NLO) responses. While DR1 methacrylate systems are initially isotropic (and thus centrosymmetric on a macroscopic scale), a noncentrosymmetric alignment of the DR1 chromophores can be achieved through processes like electric-field poling. optica.org This poling, typically done by heating the polymer above its glass transition temperature, applying a strong DC electric field, and then cooling back down with the field applied, aligns the dipolar DR1 molecules. optica.org This induced polar order enables the material to exhibit second-order NLO effects.

The origin of the nonlinear optical response in DR1 methacrylate materials lies in the molecular structure of the DR1 chromophore itself. optica.orgresearchgate.net

Second-Order (χ(2)) Nonlinearities : The large second-order molecular hyperpolarizability (β) of DR1 is a direct result of its "push-pull" electronic structure. optica.org It possesses a strong electron-donating group (the amino group) and a strong electron-accepting group (the nitro group) connected by a conjugated π-electron system (the azobenzene (B91143) bridge). optica.org This asymmetry in the electronic structure leads to a significant change in the molecule's dipole moment upon electronic excitation, which is the microscopic origin of the second-order nonlinearity. researchgate.net When these molecules are macroscopically aligned in a noncentrosymmetric fashion within the methacrylate matrix via poling, the individual molecular hyperpolarizabilities sum up to produce a large macroscopic second-order susceptibility (χ(2)). optica.org This χ(2) is responsible for effects like second-harmonic generation (SHG) and the linear electro-optic (Pockels) effect. optica.org

Third-Order (χ(3)) Nonlinearities : While second-order effects require a noncentrosymmetric structure, third-order nonlinearities, described by the third-order susceptibility (χ(3)), are present in all materials, including the initially isotropic DR1-methacrylate systems. The conjugated π-electron system of the DR1 molecule is the primary source of its third-order nonlinear response. researchgate.netresearchgate.net This response is related to the delocalization of electrons along the conjugated backbone. researchgate.net Third-order effects include phenomena such as third-harmonic generation and the nonlinear refractive index.

Electric Field Poling Mechanisms and Chromophore Alignment for Electro-Optic Activity

The electro-optic (EO) activity in polymers containing this compound (DR1M) is contingent upon the non-centrosymmetric alignment of the DR1 chromophores within the polymer matrix. In its natural amorphous state, the random orientation of these chromophores results in a centrosymmetric structure, precluding any second-order nonlinear optical effects. To induce the necessary alignment for EO activity, a process known as electric field poling is employed.

This process typically involves heating the polymer film to its glass transition temperature (Tg), where the polymer chains have sufficient mobility. A strong DC electric field is then applied across the film, which exerts a torque on the permanent dipole moments of the DR1 chromophores, causing them to align with the field. The polymer is subsequently cooled back to room temperature while the electric field is maintained, effectively "freezing" the chromophores in their aligned state and breaking the centrosymmetry of the material. The magnitude of the resulting electro-optic coefficient is critically dependent on parameters such as the poling temperature and the strength of the applied electric field.

Photoassisted Poling: An alternative technique, known as photoassisted poling, utilizes light to facilitate the alignment of chromophores. In this method, the polymer film is simultaneously subjected to a DC electric field and irradiation with a polarized laser beam. The repeated trans-cis-trans photoisomerization cycles of the azobenzene-based DR1 chromophores provide the necessary molecular mobility for them to align with the applied electric field, even at temperatures below the polymer's glass transition temperature. This is because the cis isomer is more compact and can tumble more easily than the elongated trans form, enhancing rotational mobility under illumination.

Molecular dynamics simulations of Disperse Red chromophores in a poly(methyl methacrylate) matrix provide insights into the poling process. These simulations cover the effects of the electric field on chromophore order in the liquid state, the cooling procedure in the presence of the poling field, and the subsequent relaxation after the field is removed. Such simulations help in understanding the microscopic origins of the macroscopic electro-optic coefficients in terms of molecular structure, loading, and poling effects.

| Poling Technique | Key Process | Advantage |

| Thermally Assisted Poling | Heating above Tg, applying a DC electric field, and cooling. | Well-established method. |

| Photoassisted Poling | Simultaneous application of a DC electric field and polarized light. | Can be performed below Tg, offering more processing flexibility. |

Photorefractive Effect in this compound-Containing Polymers

Following a comprehensive review of available scientific literature, no specific research detailing the photorefractive effect in polymers containing this compound could be identified. The photorefractive effect is a complex phenomenon that requires a material to possess both electro-optic activity and photoconductivity, allowing for the creation of a space-charge field that modulates the refractive index. While this compound systems are known for their electro-optic properties, information regarding their photoconductive behavior and the subsequent photorefractive effect is not present in the reviewed sources.

Photomechanical Effects and Light-Induced Material Deformation

Polymers incorporating this compound are renowned for their ability to undergo mechanical deformation upon exposure to light. This photomechanical responsivity is a direct consequence of photochemical and photophysical processes occurring at the molecular level, which translate into macroscopic changes in the material's shape and mechanical properties.

Mechanisms of Surface Relief Grating Formation in Azobenzene Polymers

A significant photomechanical phenomenon observed in azobenzene-containing polymers, including those with this compound, is the formation of surface relief gratings (SRGs). These are periodic topographical structures that can be inscribed on the surface of a polymer film using an interference pattern of light.

The primary mechanism driving SRG formation is the repeated trans-cis-trans photoisomerization of the azobenzene chromophores. The more stable, elongated trans isomer is converted to the bent cis isomer upon absorption of light of an appropriate wavelength. This isomerization can be reversed by light of a different wavelength or by thermal relaxation. When a polymer film is exposed to a light intensity or polarization gradient, such as an interference pattern, this continuous isomerization induces a large-scale, directed mass transport of the polymer chains. The polymer material tends to move from regions of high light intensity to regions of low intensity, resulting in the formation of a surface relief pattern that mirrors the optical interference pattern.

The efficiency of SRG formation is influenced by several factors, including the chemical structure of the polymer, the nature of the linkage between the chromophore and the polymer backbone, and the experimental conditions such as the polarization of the writing beams. In polymers where the Disperse Red 1 moiety is covalently attached to the methacrylate backbone, the mass transport can be particularly efficient.

| Key Factor in SRG Formation | Description |

| Photoisomerization | Reversible trans-cis isomerization of the azobenzene units. |

| Light Gradient | An interference pattern of light with varying intensity or polarization. |

| Mass Transport | Directed movement of polymer chains from bright to dark regions. |

| Polymer Structure | Covalent attachment of the chromophore enhances the efficiency of mass transport. |

Photo-softening and Modulated Mechanical Properties

The mechanical properties of polymers containing this compound can be dynamically modulated by light. This phenomenon, often referred to as photo-softening or photo-fluidization, is characterized by a decrease in the material's elastic modulus and an increase in its viscoplastic flow under irradiation.

Nanoindentation studies on thin films of poly(this compound) have provided direct evidence of this effect. These studies reveal that light exposure can lead to a softening of the polymer, which is attributed to the increased free volume created by the photoisomerization of the azobenzene side chains. The continuous change in shape of the chromophores disrupts the local packing of the polymer chains, leading to enhanced mobility and a more fluid-like behavior.

In some systems, a photo-hardening effect has also been observed, where the elastic modulus and nanohardness increase upon illumination. Whether a material exhibits photo-softening or photo-hardening depends on the specific polymer system, chromophore concentration, and experimental conditions. These light-induced changes in mechanical properties are distinct from simple thermal effects and highlight the potential for precise, optically controlled manipulation of the material's mechanical response.

Photothermal Contributions to Mechanical Responses in this compound-Doped Polymers

In addition to the direct photochemical effects of isomerization, photothermal processes also play a significant role in the mechanical response of this compound-doped polymers. The photothermal effect arises from the non-radiative decay of the excited chromophores, where absorbed light energy is converted into heat. This localized heating leads to a temperature increase within the polymer, causing it to expand or contract based on its coefficient of thermal expansion.

Comprehensive studies on poly(methyl methacrylate) (PMMA) fibers doped with Disperse Red 1 have shown that photothermal heating is often the dominant mechanism behind the observed photomechanical response. researchgate.net By modeling the photothermal heating contribution, it has been demonstrated that this mechanism can account for the observed stress changes in the material under illumination.

Applications of Disperse Red 1 Methacrylate Based Materials in Advanced Technologies

Advanced Optical and Photonic Devices

The versatility of DR1M-based polymers has led to their exploration in various advanced optical and photonic devices, where the ability to control light with light or an electric field is paramount.

Materials based on Disperse Red 1 methacrylate (B99206) are promising for creating nonlinear optical (NLO) devices that are essential for telecommunications and optical data storage. The DR1 chromophore possesses a significant second-order nonlinear optical susceptibility, which is a key requirement for applications like frequency conversion and optical switching. When these chromophore-containing polymers are poled, they exhibit a strong electro-optic effect, enabling the development of high-speed modulators and switches for optical communication systems.

In the realm of optical data storage, the photo-induced anisotropy in DR1M-based materials is a critical property. The orientation of the DR1 chromophores can be controlled by polarized light, allowing for the writing and erasing of information. This forms the basis for rewritable optical data storage systems. Researchers have demonstrated the potential for high-density data storage by using techniques like two-photon absorption to induce localized changes in the polymer film, thereby storing bits of information. optica.org The temporal stability of this photoinduced anisotropy is a crucial factor for the long-term viability of such data storage applications.

| Feature | Application Area | Underlying Principle | Key DR1M Property |

| High-Speed Modulation | Telecommunications | Electro-optic effect | Second-order nonlinearity |

| Rewritable Storage | Optical Data Storage | Photo-induced anisotropy | Reversible photoisomerization |

| High-Density Recording | Optical Data Storage | Two-photon absorption | Localized chromophore orientation |

Electro-optic (E-O) modulators are fundamental components in optical communication systems, converting electrical signals into optical signals. Polymers containing Disperse Red 1 methacrylate have been successfully used to fabricate high-performance E-O modulators. spiedigitallibrary.org By applying an electric field across a waveguide made from a DR1M-based polymer, the refractive index of the material changes, which in turn modulates the phase or intensity of the light passing through it. spiedigitallibrary.org

Researchers have developed various modulator designs, including Mach-Zehnder interferometers, to exploit the E-O effect in these materials. For instance, a push-pull Mach-Zehnder modulator fabricated with a commercial DR1-poly(methyl methacrylate) (PMMA) copolymer demonstrated a half-wave voltage of 2.6 V at a wavelength of 1550 nm, showcasing the material's efficiency. spiedigitallibrary.org The performance of these devices is highly dependent on the poling efficiency, which aligns the DR1 chromophores and maximizes the electro-optic coefficient. researchgate.net The low dispersion and potentially high E-O coefficient of polymer-based modulators offer advantages over traditional inorganic crystal modulators like lithium niobate. researchgate.netphotonics.com

This compound-based materials are well-suited for the fabrication of optical waveguides and polymer optical fibers (POFs). mdpi.com The ability to precisely control the refractive index of these materials through various fabrication techniques is a key advantage. One method involves the diffusion of Disperse Red 1 dye into a polymer matrix like PMMA to create a guiding layer with a higher refractive index. epa.gov The properties of these waveguides, such as the number of guided modes, can be tailored by controlling fabrication parameters like diffusion time, temperature, and dye concentration. epa.gov

DR1M can be incorporated into the core of polymer optical fibers to impart photosensitivity. This allows for the fabrication of in-fiber devices such as gratings and switches. The photo-induced refractive index changes in these doped fibers can be achieved with relatively low pump power, making them attractive for all-optical switching applications. researchgate.net The ease of processing and flexibility of polymers make them a cost-effective alternative to silica-based fibers for certain applications. mdpi.com

The photoresponsive nature of this compound makes it an excellent material for holographic applications, including data storage and information processing. optica.org Holographic gratings, which are periodic structures of varying refractive index or absorption, can be inscribed onto thin films of DR1M-based polymers using the interference pattern of two laser beams. researchgate.netwikipedia.org This process relies on the photo-isomerization of the DR1 chromophores, which leads to a reorientation of the molecules and a corresponding change in the material's optical properties. researchgate.net

These inscribed gratings can diffract light and are the fundamental building blocks for holographic data storage, where information is stored in the three-dimensional volume of the material. The ability to create deep surface relief gratings in these polymers enhances their diffraction efficiency. researchgate.net Furthermore, the erasable nature of the holographic recording in some DR1M-based systems allows for the development of updatable photo-transformation devices. researchgate.net The versatility of holographic gratings extends to their use as holographic optical elements for various light manipulation tasks. wikipedia.org

| Holographic Application | Key Process | Resulting Structure |

| Data Storage | Two-beam interference | Volume or surface relief gratings |

| Information Processing | Photo-induced anisotropy | Tunable diffraction gratings |

| Optical Elements | Holographic recording | Lenses, filters, etc. |

The photorefractive effect is a phenomenon where the refractive index of a material is changed by a spatially varying light intensity. This effect arises from a combination of photoconductivity and the electro-optic effect. This compound, when incorporated into a polymer composite containing a photoconducting agent and a plasticizer, can exhibit photorefractive properties. mdpi.com

These photorefractive polymers are highly dynamic, allowing for the real-time recording and erasure of holograms. This capability is crucial for applications such as dynamic holographic imaging and optical information processing. Researchers have developed photorefractive polymers with high diffraction efficiency in the visible and near-infrared regions. nih.govresearchgate.net The high orientational birefringence of the chromophores in these materials contributes to a large dynamic range, enabling applications like imaging through scattering media using holographic time-gating techniques. nih.govresearchgate.net

The integration of this compound-based materials with established platforms like silicon photonics opens up possibilities for creating compact and highly functional photonic integrated circuits. In these hybrid devices, the silicon provides the waveguide infrastructure, while the organic polymer provides the active electro-optic functionality.

This approach leverages the best of both worlds: the mature fabrication processes and high integration density of silicon, and the superior electro-optic properties and low-cost processing of the polymer. By coating silicon waveguides with a DR1M-based polymer, it is possible to create efficient modulators and switches that are compatible with existing CMOS technology. This hybrid integration strategy is a promising route towards the development of next-generation, high-speed, and low-power photonic circuits for a variety of applications.

Sensing Technologies

The photoresponsive nature of this compound, primarily the trans-cis isomerization of the azobenzene (B91143) group, makes it a candidate for materials used in advanced sensing and actuation technologies. Light provides a means of remote, non-contact control over the material's physical and optical properties.

Development of Optical Sensors Utilizing this compound as Fluorescent Labels

While the photochromic properties of this compound are well-established, its specific application as a fluorescent label in the development of optical sensors is not extensively documented in current research. The principle relies on changes in the fluorescence signal corresponding to the isomerization state of the azobenzene moiety, which could be influenced by the local environment. Theoretically, the integration of Poly(this compound) into sensor designs could allow for optical detection of various analytes or physical changes. However, dedicated studies focusing on this application are not prominent in the available scientific literature. Research has more commonly focused on the use of poly(methyl methacrylate) (PMMA), the backbone of this polymer, in fabricating polymer optical fibers for sensor applications mdpi.com.

Light-Driven Actuators Based on this compound

A significant area of application for this compound is in the fabrication of light-driven actuators, which convert light energy into mechanical motion. sciltp.com These materials offer the advantage of remote power transmission and precise, localized control. mdpi.com

Research has demonstrated that materials incorporating Disperse Red 1 can be actuated through two primary mechanisms:

Photo-thermal Actuation: In this mechanism, the Disperse Red 1 dye absorbs light energy, which is then converted into heat. mdpi.com This localized heating causes a temperature increase in the polymer matrix, leading to thermal expansion or a phase transition that results in macroscopic deformation. mdpi.com One study developed a linear actuator from a liquid crystal elastomer (LCE) film containing Disperse Red 1. mdpi.com When illuminated with a green laser, the dye efficiently absorbed the light, increasing the local temperature and causing the LCE to contract. mdpi.com